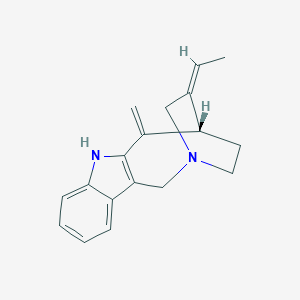

Apparicine

Vue d'ensemble

Description

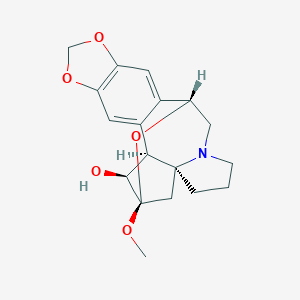

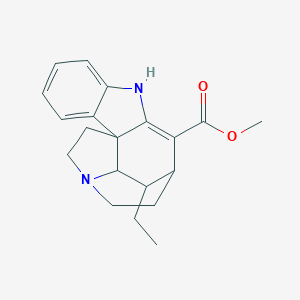

Apparicine is a monoterpenoid indole alkaloid . It is sourced from the herbs of Voacanga africana . It has been used in the treatment of fevers in some regions of Brazil .

Synthesis Analysis

The first total synthesis of apparicine has been developed through a sequence that includes an indole-templated ring-closing metathesis and a vinyl halide Heck cyclization .Molecular Structure Analysis

Apparicine has a molecular formula of C18H20N2 and a molecular weight of 264.4 g/mol . The structure of apparicine was established through methods of chemical decomposition, and the nascent field of nuclear magnetic resonance (NMR) decoupling using the 1H isotope of hydrogen .Chemical Reactions Analysis

The first total synthesis of apparicine has been developed through a sequence that includes an indole-templated ring-closing metathesis and a vinyl halide Heck cyclization .Physical And Chemical Properties Analysis

Apparicine has a density of 0.945875, a log P of 3.404, and an acidity (pKa) of 8.37 . The physical characteristics of APIs like apparicine, including solubility, stability, in vitro dissolution, and bioavailability, are of critical importance to pre-formulation as they will not only affect the choice and design of formulation, but also influence the performance of the dosage forms .Applications De Recherche Scientifique

Biochemistry and Structure Determination

Apparicine is a monoterpenoid tricyclic indole alkaloid . It was the first member of the vallesamine group of indole alkaloids to be isolated and have its structure established . Its structure was determined through chemical decomposition and nuclear magnetic resonance (NMR) decoupling . This was a notable early use of NMR decoupling to determine a chemical structure .

Biosynthesis

The biosynthesis of apparicine and uleine have a similar pathway . Research on Aspidosperma pyricollum has led to the discovery that apparicine is biosynthesised from tryptophan by "loss of C-2 and retention of C-3" . The biosynthesis of apparicine requires alteration of the usual tryptamine side chain with loss of C-1 .

Total Synthesis

The first total synthesis of the indole alkaloid apparicine has been developed through a sequence that includes an indole-templated ring-closing metathesis and a vinyl halide Heck cyclization .

Cytotoxicity

In cell cultures, apparicine has shown cytotoxicity against the experimental lymphocytic leukemia P388 cell line .

Antiviral Activity

Apparicine exhibits strong activity against poliovirus type 3 (PV3) .

Antimicrobial Activity

Apparicine has moderate to strong activity against some human pathogens .

Pharmacological Activities

Apparicine is ascribed with extensive series of useful pharmacological activities like anti-inflammatory, anti-cancer, analgesic, antioxidant, anti-diabetic, anti-convulsant, antimicrobial and anti-infertility activities .

Mécanisme D'action

Target of Action

Apparicine is a monoterpenoid tricyclic indole alkaloid

Mode of Action

Like other indole alkaloids, it’s likely that apparicine interacts with its targets by binding to them, thereby altering their function and leading to changes in cellular processes .

Biochemical Pathways

Apparicine is biosynthesized from tryptophan by "loss of C-2 and retention of C-3" . The biosynthesis of apparicine requires alteration of the usual tryptamine side chain with loss of C-1 . This pathway is similar to the biosynthesis of uleine, another indole alkaloid .

Pharmacokinetics

The compound’s log p value of 3404 suggests it is lipophilic, which could influence its absorption and distribution in the body

Result of Action

In cell cultures, apparicine has shown cytotoxicity against the experimental lymphocytic leukemia P388 cell line . This suggests that apparicine may have potential applications in cancer treatment.

Action Environment

The action of apparicine, like many other compounds, can be influenced by various environmental factors. For instance, the alkaloid content of apparicine was found to be greatest in young leaves and leaves receiving greater shade, and varied with leaf age, plant age, and provenance . This suggests that the production and action of apparicine can be influenced by environmental conditions.

Propriétés

IUPAC Name |

(13S,14E)-14-ethylidene-12-methylidene-1,10-diazatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2/c1-3-13-10-20-9-8-14(13)12(2)18-16(11-20)15-6-4-5-7-17(15)19-18/h3-7,14,19H,2,8-11H2,1H3/b13-3-/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCVACABZTLIWCE-CRAFIKPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN2CCC1C(=C)C3=C(C2)C4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/CN2CC[C@@H]1C(=C)C3=C(C2)C4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415108 | |

| Record name | (-)-Apparicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Apparicine | |

CAS RN |

2122-36-3 | |

| Record name | (2R,4E,5S)-4-Ethylidene-1,3,4,5,6,7-hexahydro-6-methylene-2,5-ethano-2H-azocino[4,3-b]indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2122-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Apparicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Apparicine has a molecular formula of C18H18N2 and a molecular weight of 262.35 g/mol. [, ]

A: Apparicine exhibits characteristic spectroscopic data including UV, IR, 1H-NMR, 13C-NMR, and mass spectrometry data. [, , , ] Conformational analysis utilizing 1H nuclear magnetic relaxation, specifically transient nuclear Overhauser enhancements, has provided valuable insights into the three-dimensional structure of apparicine. []

A: Apparicine biosynthesis follows the general pathway of monoterpene indole alkaloids, originating from tryptamine and secologanin. Studies suggest that stemmadenine acts as a precursor, and a modified Polonovsky reaction may be involved in the formation of the characteristic bridged structure. [, , ]

A: Apparicine has been identified in various plant species, with Tabernaemontana divaricata being a significant source. Other sources include: * Ochrosia elliptica [] * Aspidosperma parvifolium [] * Tabernaemontana elegans [, ] * Ochrosia moorei [] * Ervatamia orientalis [] * Tabernaemontana dichotoma [] * Vallesia dichotoma [] * Ervatamia yunnanensis [] * Pagiantha cerifera []

A: Research on Tabernaemontana pachysiphon indicates that apparicine content varies significantly with leaf age, leaf growth form, position in the crown, and even the soil conditions of the plant's habitat. []

A: Apparicine has shown promising activities in various in vitro and in silico studies, including: * Cytotoxic activity: Apparicine exhibits cytotoxic effects against several cancer cell lines, including MCF-7, A-549, and HT-29. [, ] * Antibacterial activity: Virtual screening studies suggest apparicine's potential as an antibacterial agent against Streptococcus pneumonia. []

A: While the exact mechanism of action remains under investigation, studies suggest that apparicine might induce apoptosis (programmed cell death) in cancer cells. [] Further research is needed to fully elucidate the molecular targets and signaling pathways involved.

A: Yes, several total syntheses of apparicine have been achieved, employing diverse synthetic strategies. These include: * Indole-templated ring-closing metathesis followed by a vinyl halide Heck cyclization. [, , ] * Convergent approaches utilizing an intermolecular ester enolate/nitrosoalkene conjugate addition. [, ] * Radical cyclization strategies involving 2-indolylacyl radicals. []

A: Research exploring the structure-activity relationship of apparicine and its analogs is ongoing. Modifications to the core structure, including the bridged system and the indole moiety, are being investigated to understand their impact on biological activity and to potentially develop more potent and selective derivatives. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,3S)-3-[2-Hydroxy-4-(1,1-dimethyloctyl)phenyl]cyclohexanol](/img/structure/B208284.png)

![2-[(1S,3S)-3-Hydroxycyclohexyl]-5-(2-methyloctan-2-YL)phenol](/img/structure/B208285.png)